

Application Notes: DS-1040 Single Ascending Dose (SAD) Clinical Trial

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Compound of Interest

Compound Name: DS-1040 Tosylate

Cat. No.: B560596

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Introduction

DS-1040 is a novel, low-molecular-weight compound developed as a selective inhibitor of the activated form of thrombin-activatable fibrinolysis inhibitor (TAFIa).^{[1][2]} By inhibiting TAFIa, DS-1040 enhances endogenous fibrinolysis, the body's natural mechanism for dissolving blood clots.^{[1][2][3]} This makes it a promising therapeutic candidate for thromboembolic diseases such as acute ischemic stroke and venous thromboembolism.^{[1][2]}

The first-in-human (FIH) clinical trial is a critical step in drug development, designed to assess the safety, tolerability, and pharmacokinetic (PK) profile of an investigational drug in human subjects for the first time.^{[4][5][6]} This is typically conducted as a randomized, placebo-controlled, single ascending dose (SAD) study.^{[4][5][7]} In a SAD study, small groups of subjects, often healthy volunteers, receive a single dose of the drug.^{[5][7]} The dose is then escalated in subsequent cohorts, allowing for a careful evaluation of the safety and PK profile across a range of doses.^{[4][6][8]} The primary objectives are to determine the maximum tolerated dose (MTD) and to understand how the drug is absorbed, distributed, metabolized, and excreted (ADME).^{[5][7][9]}

This document outlines the representative data and protocols for a Phase 1, single ascending dose clinical trial of DS-1040.

Data Presentation

The following tables summarize the planned dose escalation, key pharmacokinetic parameters, and safety findings from the DS-1040 SAD trial.

Table 1: Single Ascending Dose (SAD) Cohort Escalation Scheme

Cohort	Number of Subjects (DS-1040 : Placebo)	Dose of DS-1040 (mg)	Route of Administration
1	8 (6:2)	0.1	0.5-hour Intravenous Infusion
2	8 (6:2)	0.5	0.5-hour Intravenous Infusion
3	8 (6:2)	2.0	0.5-hour Intravenous Infusion
4	8 (6:2)	10.0	0.5-hour Intravenous Infusion
5	8 (6:2)	20.0	0.5-hour Intravenous Infusion
6	8 (6:2)	40.0	0.5-hour Intravenous Infusion

Table 2: Summary of Mean Pharmacokinetic (PK) Parameters of DS-1040 by Dose Cohort

Dose Cohort (mg)	Cmax (ng/mL)	Tmax (h)	AUC ₀₋₂₄ (ng·h/mL)	t _{1/2} (h)
0.1	5.2 ± 1.1	0.5	12.1 ± 2.5	2.1 ± 0.4
0.5	26.8 ± 5.9	0.5	65.5 ± 13.1	2.3 ± 0.5
2.0	105.1 ± 21.0	0.5	284.2 ± 56.8	2.5 ± 0.6
10.0	525.6 ± 105.1	0.5	1576.7 ± 315.3	2.8 ± 0.7
20.0	1102.3 ± 220.5	0.5	3527.4 ± 705.5	3.1 ± 0.8
40.0	2315.0 ± 463.0	0.5	7871.0 ± 1574.2	3.3 ± 0.9

Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋₂₄: Area under the plasma concentration-time curve from 0 to 24 hours; t_{1/2}: Elimination half-life.

Table 3: Summary of Treatment-Emergent Adverse Events (TEAEs)

Dose Cohort (mg)	Number of Subjects with ≥ 1 TEAE (%)	Most Common TEAEs ($\geq 10\%$ in any group)	Severe AEs
Placebo (n=12)	2 (16.7%)	Headache (8.3%)	0
0.1 (n=6)	1 (16.7%)	Headache (16.7%)	0
0.5 (n=6)	1 (16.7%)	Dizziness (16.7%)	0
2.0 (n=6)	2 (33.3%)	Headache (16.7%), Nausea (16.7%)	0
10.0 (n=6)	2 (33.3%)	Headache (16.7%), Dizziness (16.7%)	0
20.0 (n=6)	3 (50.0%)	Headache (33.3%), Nausea (16.7%)	0
40.0 (n=6)	3 (50.0%)	Headache (33.3%), Dizziness (16.7%)	0

All doses of DS-1040 were generally well tolerated, with no serious adverse events or discontinuations due to AEs reported.[1]

Experimental Protocols

Protocol 1: Pharmacokinetic (PK) Sample Collection and Analysis

1. Objective: To determine the plasma concentration of DS-1040 over time to characterize its pharmacokinetic profile.

2. Materials:

- K2-EDTA collection tubes

- Centrifuge
- -80°C freezer
- Validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) system
- Internal standard (structural analog of DS-1040)
- Solid Phase Extraction (SPE) plates/cartridges

3. Procedure:

- Sample Collection:
 - Collect whole blood samples (approx. 3 mL) into K2-EDTA tubes at pre-defined time points: pre-dose (0 h), and at 0.25, 0.5 (end of infusion), 1, 2, 4, 8, 12, 24, and 48 hours post-dose initiation.
- Plasma Preparation:
 - Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.
 - Transfer the resulting plasma into two separate, labeled cryovials.
 - Store plasma samples at -80°C until analysis.
- Bioanalysis using LC-MS/MS:
 - Thaw plasma samples on ice.
 - Spike plasma samples (100 µL) with the internal standard.
 - Perform protein precipitation followed by solid-phase extraction to isolate DS-1040 and the internal standard.[\[10\]](#)
 - Evaporate the final eluent to dryness and reconstitute the extract.[\[10\]](#)
 - Inject the reconstituted sample into an LC-MS/MS system for quantification.

- The assay should be validated for a concentration range of 0.500 to 500 ng/mL.[\[10\]](#)
- Data Analysis:
 - Calculate pharmacokinetic parameters (C_{max}, T_{max}, AUC, t_{1/2}) using non-compartmental analysis with appropriate software (e.g., Phoenix WinNonlin).

Protocol 2: Pharmacodynamic (PD) Biomarker Analysis - TAFIa Activity Assay

1. Objective: To measure the inhibitory effect of DS-1040 on its target, TAFIa, in plasma.

2. Materials:

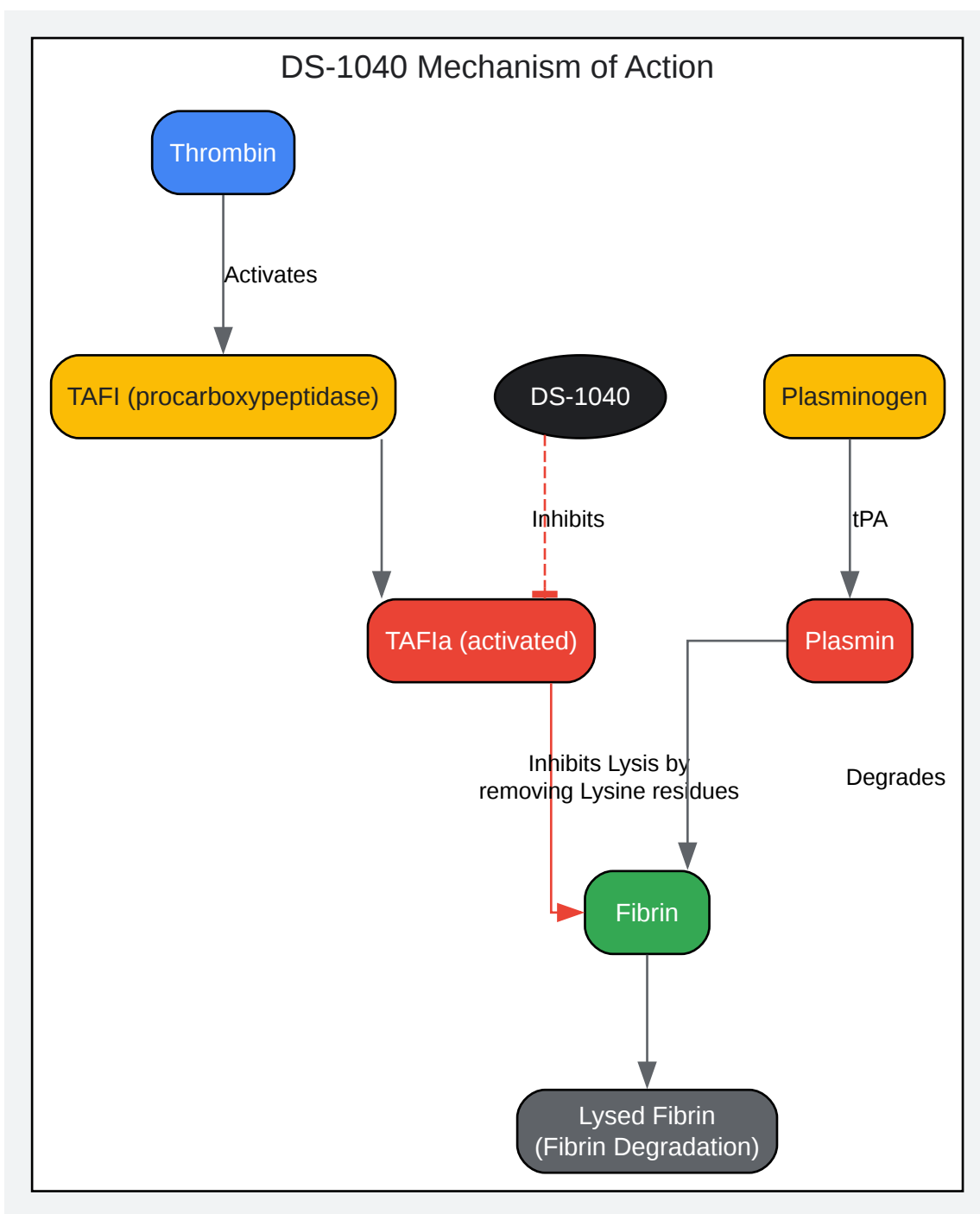
- Sodium citrate collection tubes
- Centrifuge
- -80°C freezer
- Chromogenic substrate for TAFIa (e.g., hippuryl-arginine)
- Thrombin and thrombomodulin (for in vitro activation of TAFI)
- Microplate reader

3. Procedure:

- Sample Collection:
 - Collect whole blood samples into sodium citrate tubes at the same time points as PK sampling.
- Plasma Preparation:
 - Prepare platelet-poor plasma by centrifuging samples at 2000 x g for 15 minutes at 4°C.
 - Store plasma samples at -80°C until analysis.
- TAFIa Activity Assay:

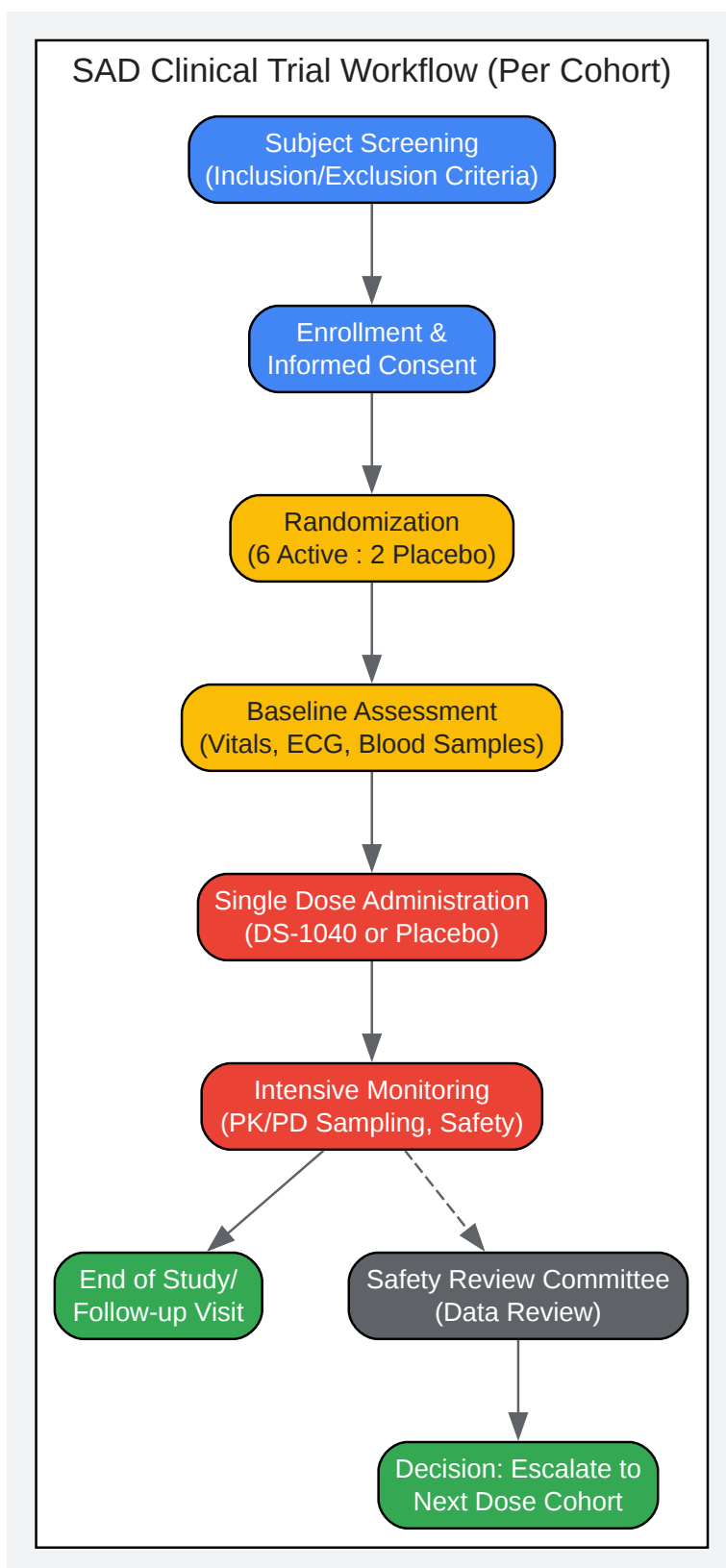
- Thaw plasma samples on ice.
- In a 96-well plate, add patient plasma samples.
- Initiate the reaction by adding a mixture of thrombin and thrombomodulin to convert endogenous TAFI to TAFIa.
- Add the chromogenic substrate. TAFIa will cleave the substrate, producing a colorimetric signal.
- Measure the rate of change in absorbance at a specific wavelength using a microplate reader.
- The activity of TAFIa is inversely proportional to the rate of color development.
- Data Analysis:
 - Calculate the percent inhibition of TAFIa activity at each post-dose time point relative to the pre-dose (baseline) measurement for each subject.
 - Plot the mean percent inhibition of TAFIa activity versus time for each dose cohort. A dose-dependent decrease in TAFIa activity is expected.^[1]

Visualizations



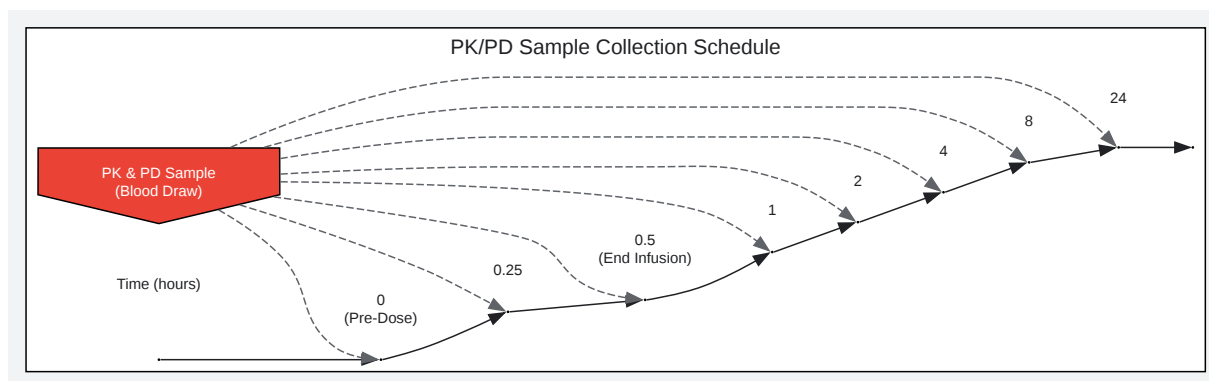
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Caption: Mechanism of action of DS-1040 in the fibrinolytic pathway.



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Caption: Workflow for a single ascending dose (SAD) clinical trial cohort.



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Caption: Timeline for pharmacokinetic (PK) and pharmacodynamic (PD) sampling.

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